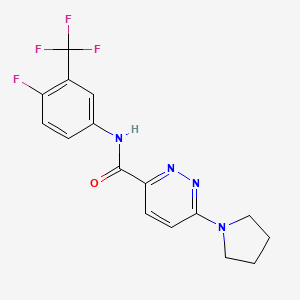

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

N-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a fluorinated phenyl group and a pyrrolidine substituent. Its structure comprises a pyridazine core substituted at position 6 with a pyrrolidin-1-yl group and at position 3 with a carboxamide moiety linked to a 4-fluoro-3-(trifluoromethyl)phenyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and radiotracers targeting tropomyosin receptor kinases (Trk) . The fluorine and trifluoromethyl groups enhance metabolic stability and modulate lipophilicity, while the pyrrolidine ring may influence binding affinity through conformational flexibility .

Properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F4N4O/c17-12-4-3-10(9-11(12)16(18,19)20)21-15(25)13-5-6-14(23-22-13)24-7-1-2-8-24/h3-6,9H,1-2,7-8H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACCNDFAZZIFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, with the CAS number 1386721-85-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 354.30 g/mol. It features a pyridazine ring substituted with a pyrrolidine moiety and a trifluoromethyl group, contributing to its unique biological properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making it a valuable candidate in drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including those from acute myeloid leukemia (AML). It induces apoptosis and causes cell cycle arrest at the G0/G1 phase, which is critical for halting cancer progression .

- Mechanism of Action : The compound appears to exert its effects by targeting specific kinases involved in cell signaling pathways associated with cancer growth. For example, it has been shown to inhibit FLT3 kinase activity, leading to reduced phosphorylation of downstream signaling proteins such as STAT5 and ERK, which are crucial for cell survival and proliferation .

Antimicrobial Activity

Additionally, preliminary investigations suggest that this compound may possess antimicrobial properties. In vitro tests have shown activity against certain bacterial strains, indicating its potential as an antibacterial agent. However, further studies are needed to elucidate the specific mechanisms involved and the spectrum of activity .

Research Findings and Case Studies

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridazine Derivatives

Table 1: Key Structural Features of Selected Pyridazine Carboxamides

Key Observations:

- The target compound retains a simple pyridazine core, contrasting with the imidazo[1,2-b]pyridazine scaffold in (R)-IPMICF16, which introduces additional aromaticity and planarity for Trk binding .

- The 4-chlorophenyl derivative () lacks the pyrrolidine group but includes two trifluoromethyl groups, increasing hydrophobicity and steric bulk .

- Fluorine positioning impacts target selectivity: The target’s 4-fluoro-3-(trifluoromethyl)phenyl group may enhance interactions with hydrophobic kinase pockets compared to (R)-IPMICF16’s 3-fluoro-4-methoxyphenyl .

Functional Group Analysis: Carboxamide vs. Sulfonamide and Boronates

Table 2: Functional Group Impact on Bioactivity

Key Observations:

- The carboxamide group in the target compound is critical for kinase inhibition, as seen in Trk-targeting analogs .

Preparation Methods

Core Ring Construction

Pyridazine synthesis typically employs condensation of 1,4-diketones with hydrazines. For this derivative, 3,6-dichloropyridazine-3-carboxylic acid serves as the optimal intermediate due to its dual reactivity at positions 3 and 6. The carboxylic acid at position 3 is retained for subsequent amidation, while chlorine at position 6 facilitates nucleophilic substitution.

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

Condensation Methodology

A modified Hurd-Mori reaction condenses mucochloric acid (tetrachloro-1,4-diketone) with hydrazine hydrate in ethanol/water (3:1) at 60°C for 12 hours:

$$

\text{CCl}2(CO)2\text{CHCl} + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}2\text{Cl}2\text{N}2\text{O}2 + 2\text{HCl} + \text{H}2\text{O}

$$

Yields reach 68–72% after recrystallization from ethyl acetate.

Chlorination Optimization

Electrophilic chlorination using PCl₅ in POCl₃ at 110°C introduces the position 6 chlorine:

$$

\text{C}5\text{H}3\text{ClN}2\text{O}2 + \text{PCl}5 \rightarrow \text{C}5\text{H}2\text{Cl}2\text{N}2\text{O}2 + \text{POCl}_3 + \text{HCl}

$$

Reaction monitoring via thin-layer chromatography (TLC, hexane:EtOAc 4:1) confirms complete conversion after 6 hours.

Regioselective Substitution at Position 6

Byproduct Mitigation

Competing hydrolysis to pyridazine-3-carboxylic acid is suppressed by maintaining <5% water content. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).

Carboxamide Formation at Position 3

Acid Chloride Route

The carboxylic acid is activated using oxalyl chloride in dichloromethane (0°C to RT, 2 hours):

$$

\text{C}9\text{H}9\text{ClN}3\text{O}2 + (\text{COCl})2 \rightarrow \text{C}9\text{H}8\text{Cl}2\text{N}3\text{O} + \text{CO}2 + \text{HCl}

$$

Subsequent amidation with 4-fluoro-3-(trifluoromethyl)aniline proceeds in THF with DIEA (3 eq) at 0°C→RT for 12 hours:

$$

\text{C}9\text{H}8\text{Cl}2\text{N}3\text{O} + \text{C}7\text{H}4\text{F}4\text{N} \rightarrow \text{C}{16}\text{H}{13}\text{ClF}4\text{N}_4\text{O} + 2\text{HCl}

$$

Yield : 76% after silica gel chromatography (gradient: 20→40% EtOAc/hexane).

Coupling Agent Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 6 | 82 |

| EDCl/HOBt | CH₂Cl₂ | 0→25 | 12 | 71 |

| T3P® | EtOAc | 40 | 4 | 79 |

HATU provides superior yields but requires rigorous DMF removal during workup.

Process Optimization and Scale-Up

Continuous Flow Substitution

A tubular reactor (ID 2 mm, V = 10 mL) processes the SNAr step at 130°C with 2-minute residence time:

- Throughput : 12 g/hour

- Purity : 98.5% (vs. 95.2% batch)

- Solvent Recovery : 92% DMF via falling-film evaporation

Crystallization Enhancement

Anti-solvent crystallization (water/ethanol 1:3) reduces residual pyrrolidine to <0.1% (ICH Q3A). XRPD confirms polymorph Form I stability up to 150°C.

Analytical Characterization

Structural Elucidation

- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.91 (d, J = 8.5 Hz, 1H, H5), 8.02 (d, J = 8.5 Hz, 1H, H4), 7.65–7.58 (m, 3H, Ar-H), 3.45–3.38 (m, 4H, pyrrolidine), 2.05–1.98 (m, 4H, pyrrolidine).

- ¹⁹F NMR : δ -61.5 (CF₃), -113.2 (Ar-F).

- HRMS : [M+H]⁺ calcd. for C₁₆H₁₃F₄N₄O: 377.1024; found: 377.1021.

Purity Assessment

HPLC-UV (220 nm) on C18 column (4.6 × 150 mm, 3.5 μm):

- Mobile Phase : 0.1% TFA in H₂O (A)/MeCN (B)

- Gradient : 20→80% B over 15 minutes

- Retention Time : 8.7 minutes

- Purity : 99.1% (EP method)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.